(2R)-3,3-Difluorooxolane-2-carboxylic acid
CAS No.: 2165695-87-2
Cat. No.: VC11676845
Molecular Formula: C5H6F2O3
Molecular Weight: 152.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165695-87-2 |
|---|---|
| Molecular Formula | C5H6F2O3 |
| Molecular Weight | 152.10 g/mol |
| IUPAC Name | (2R)-3,3-difluorooxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m1/s1 |
| Standard InChI Key | PLILKVHHFMIWOP-GSVOUGTGSA-N |
| Isomeric SMILES | C1CO[C@@H](C1(F)F)C(=O)O |
| SMILES | C1COC(C1(F)F)C(=O)O |
| Canonical SMILES | C1COC(C1(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2R)-3,3-difluorooxolane-2-carboxylic acid. Its molecular formula is C₅H₆F₂O₃, derived from the oxolane backbone (C₄H₈O) modified by two fluorine substituents and a carboxylic acid group (-COOH). The (2R) designation specifies the absolute configuration at the second carbon, which is critical for its stereochemical behavior in biological systems .
Structural Features
The molecule comprises a five-membered oxolane ring with the following substituents:
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A carboxylic acid group (-COOH) at position 2.
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Two fluorine atoms at position 3, creating a geminal difluoro motif.
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A chiral center at position 2, leading to enantiomeric forms.
The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions . The stereochemistry at position 2 further affects its binding affinity in biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆F₂O₃ |
| Molecular Weight | 152.10 g/mol |
| IUPAC Name | (2R)-3,3-Difluorooxolane-2-carboxylic acid |
| CAS Number | Not publicly assigned |
| Chiral Centers | 1 (C2) |
Synthesis and Preparation
Retrosynthetic Analysis
Physicochemical Properties
Acid Dissociation Constant (pKa)
The carboxylic acid group confers acidity, with an estimated pKa of ~2.5–3.0, typical for aliphatic carboxylic acids. Fluorine’s electron-withdrawing effect slightly enhances acidity compared to non-fluorinated analogs .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic oxolane ring.
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes above 150°C |
| logP (Octanol-Water) | ~0.8 (estimated) |
| Solubility in Water | <1 mg/mL (25°C) |
Biological and Pharmaceutical Applications
Leukotriene Antagonism
Fluorinated carboxylic acids, such as those described in Patent US5576438, exhibit potent leukotriene antagonism by inhibiting 5-lipoxygenase pathways . The geminal difluoro motif in (2R)-3,3-difluorooxolane-2-carboxylic acid may enhance binding affinity to enzymatic targets, making it a candidate for anti-inflammatory therapeutics .
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